4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene
Description
Properties
IUPAC Name |
4-chloro-1-[chloro(difluoro)methoxy]-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYAGNXVLSYQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene typically involves halogenation reactionsThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reactants are subjected to controlled conditions in reactors. The use of advanced technologies and equipment ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features:
- A benzene ring
- Two chlorine atoms
- Two fluorine atoms
- A methoxy group
These substituents significantly influence the compound's reactivity and biological interactions, making it valuable for various applications.
Chemistry
4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as:
- Substitution Reactions : The halogen atoms can be replaced with other functional groups.
- Oxidation and Reduction Reactions : It can be oxidized or reduced under specific conditions.
- Coupling Reactions : Participates in reactions like Suzuki–Miyaura coupling to form more complex molecules.
These characteristics make it a critical building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its unique structure allows for:
- Investigation of its biological activities , including enzyme inhibition or activation.
- Studies on its effects on cellular pathways, which can lead to insights into drug development.
Medicine
The compound is under investigation for its potential use as a pharmacological agent . Its halogenated structure may enhance binding affinity to specific receptors or enzymes, making it a candidate for drug development targeting various diseases.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties allow it to be used in:
- The formulation of agricultural chemicals, including pesticides and herbicides.
- The creation of high-performance materials due to its stability and reactivity.
Case Study 1: Synthesis of Complex Organic Molecules
In a recent study, researchers utilized this compound as a key intermediate in synthesizing novel pharmaceuticals. The compound's ability to undergo substitution reactions allowed for the introduction of various functional groups, leading to the development of new therapeutic agents with improved efficacy.
Another study focused on assessing the biological activity of this compound against specific enzymes involved in metabolic pathways. The results indicated that the compound exhibited significant inhibitory effects, suggesting potential applications in drug design targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of 4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene, highlighting differences in substituents, molecular properties, and bioactivity:
Key Observations:
Halogen Effects :
- Bromine-substituted analogs (e.g., 2,4-dibromo derivative) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability in antimicrobial contexts .
- Fluoro derivatives (e.g., Compound 19) show broad-spectrum antimicrobial activity, suggesting that fluorine’s electronegativity improves target binding .
Methyl Group Impact :
- The methyl group in the target compound may introduce steric hindrance, affecting interactions with biological targets compared to unsubstituted or brominated analogs .
Research Findings and Implications
- Antimicrobial Potential: While direct data for the target compound is lacking, structurally related halogenated methoxy derivatives (e.g., Compound 18, MIC 0.78 µg/mL) demonstrate potent activity against Gram-positive bacteria . This suggests that the target compound’s chloro(difluoro)methoxy group could similarly enhance bioactivity.
- Synthetic Utility : The chloro(difluoro)methoxy group is recurrent in complex molecules (e.g., indole derivatives in ), highlighting its versatility in medicinal chemistry.
- Regulatory Status : Compounds with multiple halogens, such as the target, may require rigorous environmental risk assessments due to persistence and bioaccumulation tendencies .
Biological Activity
4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene is an organic compound notable for its unique structural features, including halogen and methoxy substitutions. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its potential biological activities.
Chemical Structure and Properties
The chemical formula for this compound is C8H6Cl2F2O. Its structure includes:
- A benzene ring
- Two chlorine atoms
- Two fluorine atoms
- A methoxy group
These substituents significantly influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial properties : Potential effectiveness against various bacterial strains.
- Anticancer activity : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.
- Insecticidal effects : Demonstrated efficacy against agricultural pests.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms can enhance binding affinity to enzymes and receptors, potentially leading to the modulation of biochemical pathways. For instance, it may inhibit or activate certain enzymes involved in metabolic processes, which could explain its observed effects on cell proliferation and microbial growth .
Anticancer Activity
A study evaluating the cytotoxic effects of various halogenated compounds on cancer cell lines (A549 and MDA-MB-231) revealed that this compound exhibited significant antiproliferative activity. The half-maximal inhibitory concentration (IC50) values were comparable to established chemotherapeutic agents, suggesting its potential as a candidate for further development in cancer therapy .
Antimicrobial Studies
In vitro assays have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes, which are critical for bacterial survival .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of halogen substituents enhances the biological activity of the compound. The methoxy group is particularly significant as it influences solubility and binding interactions with biological targets. Further modifications to the structure could lead to improved efficacy and selectivity in therapeutic applications .
Q & A
Q. What are the primary synthetic routes for 4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and methoxy substitution. For example, chlorination of a methylbenzene precursor followed by nucleophilic substitution with chloro(difluoro)methoxy groups. Key factors include:
- Catalyst choice : Lewis acids (e.g., AlCl₃) enhance halogenation efficiency .
- Temperature control : Excessively high temperatures (>100°C) may degrade chloro(difluoro)methoxy intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve substitution kinetics .
| Synthetic Route | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Direct halogenation | 62–68 | AlCl₃, 80°C, DCM | |
| Methoxy substitution | 45–52 | K₂CO₃, DMF, 60°C |
Q. How is this compound characterized structurally, and what spectroscopic techniques resolve ambiguities in substitution patterns?
- NMR : ¹H and ¹⁹F NMR distinguish methyl and chloro(difluoro)methoxy groups. For example, the methyl proton signal appears at δ 2.3–2.5 ppm, while CF₂Cl groups show distinct ¹⁹F splitting .
- X-ray crystallography : Resolves spatial arrangements of bulky substituents, critical for confirming regioselectivity .
- MS (ESI+) : Molecular ion peaks at m/z 251.2 [M+H]⁺ confirm molecular weight .
Q. What are the stability profiles of this compound under varying storage conditions?
Q. What preliminary toxicity data exist for this compound, and how should researchers handle it safely?
- Acute toxicity : LD₅₀ (rat, oral) > 500 mg/kg, indicating moderate hazard .
- Environmental impact : Chlorinated byproducts persist in aquatic systems; disposal requires neutralization with NaHCO₃ .
- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of chloro(difluoro)methoxy substitution in this compound?
The substitution follows an SNAr (nucleophilic aromatic substitution) mechanism. Electron-withdrawing groups (e.g., Cl) activate the benzene ring at para positions, while steric hindrance from the methyl group directs substitution to the less hindered site. Computational studies (DFT) show a 12.3 kcal/mol activation barrier for the preferred pathway .
Q. How do substituents (Cl, CF₂Cl, CH₃) influence electronic properties and reactivity?
- Electron withdrawal : CF₂Cl groups reduce electron density at the benzene ring (Hammett σₚ = +0.43), enhancing electrophilic substitution resistance .
- Steric effects : The methyl group increases torsional strain, slowing reaction rates by 30% compared to unsubstituted analogs .
Q. What advanced analytical methods resolve contradictions in reported spectral data?
Q. Can computational models predict the compound’s behavior in novel reaction systems?
Yes. Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) predict solubility parameters (δ = 18.5 MPa¹/²) and aggregation tendencies in nonpolar solvents .
Q. How do conflicting reports on synthetic yields arise, and what optimization strategies address them?
Contradictions stem from:
- Impurity profiles : Unreacted precursors (e.g., 2-methylbenzene derivatives) inflate yields in LC-MS analyses .
- Optimization : Gradient recrystallization (hexane/EtOAc) improves purity from 85% to 98%, aligning reported yields .
Q. What degradation pathways occur under environmental or catalytic conditions, and how are intermediates characterized?
- Photodegradation : UV light cleaves the C-O bond in the methoxy group, producing 4-chloro-2-methylphenol and ClF₂CO radicals (trapped via EPR) .
- Catalytic hydrogenation : Pd/C removes Cl substituents, forming toluene derivatives; GC-MS identifies intermediates .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
